6-Methoxy-2-(pyridin-2-yl)quinolin-5(1H)-one
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Overview
Description
6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol is a heterocyclic compound with the molecular formula C15H12N2O2. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core substituted with a methoxy group at the 6-position and a pyridin-2-yl group at the 2-position, along with a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)quinolin-5-ol: Lacks the methoxy group at the 6-position.
6-Methoxyquinolin-5-ol: Lacks the pyridin-2-yl group at the 2-position.
2-(Pyridin-2-yl)quinoline: Lacks both the methoxy and hydroxyl groups.
Uniqueness
6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and hydroxyl groups, along with the pyridin-2-yl moiety, enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
60582-45-8 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-methoxy-2-pyridin-2-ylquinolin-5-ol |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-8-7-11-10(15(14)18)5-6-13(17-11)12-4-2-3-9-16-12/h2-9,18H,1H3 |
InChI Key |
CLBHUIXIJWZAFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)C3=CC=CC=N3)O |
Origin of Product |
United States |
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